molecular formula C10H11ClN2O2 B13609252 3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

Katalognummer: B13609252
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: GEZFLBAPKXUJMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyridine ring, with an ethyl group at the 3-position and a carboxylic acid group at the 1-position, forming a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride typically involves the cyclocondensation of appropriate precursors One common method involves the reaction of 2-aminopyridine with an α-haloketone under acidic conditions to form the imidazo[1,5-a]pyridine coreThe carboxylic acid group can be introduced via oxidation reactions, and the final hydrochloride salt is obtained by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazo family with similar structural features but different substitution patterns.

    Imidazo[1,5-a]pyridine derivatives: Various derivatives with different functional groups at the 3-position or other positions on the ring.

Uniqueness

3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxylic acid group at specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8;/h3-6H,2H2,1H3,(H,13,14);1H

InChI-Schlüssel

GEZFLBAPKXUJMX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C2N1C=CC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.